[5-(1-Methyl-1H-pyrazol-4-yl)isoxazol-3-yl]methanol
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Overview
Description
[5-(1-Methyl-1H-pyrazol-4-yl)isoxazol-3-yl]methanol: is a heterocyclic compound with the molecular formula C8H9N3O2 It features a pyrazole ring fused with an isoxazole ring, making it a unique structure in organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(1-Methyl-1H-pyrazol-4-yl)isoxazol-3-yl]methanol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-acetyl-5-nitropyridines with hydrazine hydrate in acetic acid, followed by cyclization to form the pyrazole ring . The isoxazole ring can be introduced through a subsequent reaction involving hydroxylamine and an appropriate aldehyde or ketone .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
[5-(1-Methyl-1H-pyrazol-4-yl)isoxazol-3-yl]methanol: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, carboxylic acids, and substituted pyrazoles.
Scientific Research Applications
[5-(1-Methyl-1H-pyrazol-4-yl)isoxazol-3-yl]methanol: has several applications in scientific research:
Mechanism of Action
The mechanism of action of [5-(1-Methyl-1H-pyrazol-4-yl)isoxazol-3-yl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
[5-(1-Methyl-1H-pyrazol-4-yl)isoxazol-3-yl]methanol: can be compared with other similar compounds, such as:
- N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine
- 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
These compounds share structural similarities but differ in their functional groups and specific applications. The unique combination of the pyrazole and isoxazole rings in This compound provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H9N3O2 |
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Molecular Weight |
179.18 g/mol |
IUPAC Name |
[5-(1-methylpyrazol-4-yl)-1,2-oxazol-3-yl]methanol |
InChI |
InChI=1S/C8H9N3O2/c1-11-4-6(3-9-11)8-2-7(5-12)10-13-8/h2-4,12H,5H2,1H3 |
InChI Key |
QORSPABEMGNNSK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=NO2)CO |
Origin of Product |
United States |
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